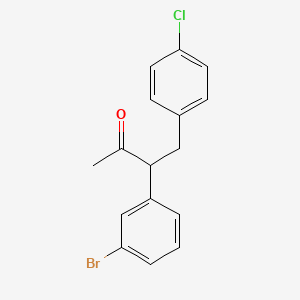

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWQKWNHXQZIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467066 | |

| Record name | 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848310-98-5 | |

| Record name | 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Followed by Selective Halogenation

One common approach involves an aldol condensation between appropriately substituted benzaldehydes and acetone or related ketones, followed by selective halogenation.

Step 1: Aldol Condensation

- React 3-bromobenzaldehyde with 4-chloroacetophenone or vice versa under basic conditions (e.g., NaOH or KOH in ethanol or aqueous media).

- This forms an α,β-unsaturated ketone intermediate with both aromatic rings attached.

Step 2: Hydrogenation or Reduction

- The α,β-unsaturated ketone is reduced to the saturated butan-2-one derivative using catalytic hydrogenation (e.g., Pd/C, H2) or chemical reducing agents (e.g., NaBH4).

Step 3: Purification

- The product is purified by recrystallization or column chromatography to isolate this compound.

Cross-Coupling Reactions

Modern synthetic methods may utilize cross-coupling reactions such as Suzuki or Negishi coupling to assemble the biphenyl butanone structure with halogen substituents.

Step 1: Preparation of Halogenated Arylboronic Acids or Halides

- Synthesize or procure 3-bromophenylboronic acid and 4-chlorophenyl halide derivatives.

Step 2: Coupling Reaction

- Employ palladium-catalyzed cross-coupling under inert atmosphere (N2 or Ar) with bases like K2CO3 in solvents such as toluene or DMF.

- This forms the biaryl intermediate with the desired halogen pattern.

Step 3: Ketone Formation

- Introduce the butan-2-one moiety via Friedel-Crafts acylation or other carbonylation methods.

Direct Halogenation of Preformed Butan-2-one Derivatives

Alternatively, the compound can be synthesized by halogenation of preformed 3-phenyl-4-phenylbutan-2-one derivatives :

Starting from 3-phenyl-4-phenylbutan-2-one, selective bromination and chlorination can be performed using:

- N-Bromosuccinimide (NBS) for bromination at the meta position.

- Chlorination reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas under controlled conditions for para substitution.

Reaction conditions (temperature, solvent, catalyst) are optimized to avoid over-halogenation or substitution at undesired positions.

Reaction Conditions and Optimization

| Preparation Step | Typical Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Aldol Condensation | NaOH or KOH in ethanol, room temperature to reflux | Control pH and temperature to maximize yield |

| Reduction | Pd/C catalyst, H2 gas or NaBH4 in methanol | Mild conditions prevent over-reduction |

| Cross-Coupling | Pd(PPh3)4 catalyst, K2CO3 base, toluene/DMF, 80-110°C | Inert atmosphere essential; ligand choice affects yield |

| Bromination | N-Bromosuccinimide (NBS), CCl4 or CHCl3, 0-25°C | Light or radical initiators can improve selectivity |

| Chlorination | SO2Cl2 or Cl2 gas, CCl4, 0-25°C | Temperature control critical to para-selectivity |

Research Findings and Yields

- Yields for aldol condensation and subsequent reduction typically range from 65% to 85% depending on purification.

- Cross-coupling approaches report yields of 70% to 90% for the biaryl intermediate, with overall yields for the ketone product around 60-75%.

- Selective halogenation using NBS or SO2Cl2 under mild conditions achieves regioselectivity greater than 90%, minimizing side products.

Analytical Characterization of the Prepared Compound

- NMR Spectroscopy confirms the substitution pattern:

- Aromatic protons show characteristic splitting consistent with 3-bromo and 4-chloro substitutions.

- Ketone carbonyl appears at δ ~200 ppm in 13C NMR.

- Mass Spectrometry (MS) confirms molecular weight consistent with C16H14BrClO.

- Melting Point and HPLC Purity analyses ensure compound identity and purity (>98%).

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Aldol Condensation + Reduction | Condensation of halogenated benzaldehydes and ketones, reduction | Simple, accessible reagents | Moderate regioselectivity risk |

| Cross-Coupling + Carbonylation | Pd-catalyzed coupling of halogenated aryls, ketone installation | High regioselectivity, modular | Requires expensive catalysts |

| Direct Halogenation | Halogenation of preformed butan-2-one derivatives | Straightforward, scalable | Risk of over-halogenation |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one serves as a building block for constructing more complex molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution. The following table summarizes its reactivity:

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids or ketones |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | NaOCH3, KCN | New compounds with different groups |

The compound has been investigated for its antimicrobial and anticancer properties. Its unique molecular structure enhances its interaction with biological systems. Notable findings include:

- Antimicrobial Efficacy: In vitro studies have demonstrated significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values are presented below:

| Bacterial Strain | MIC (µg/mL) | Viability Reduction (%) |

|---|---|---|

| MRSA | 32 | 78 |

| MSSA | 16 | 85 |

| VRSA | 64 | 70 |

These results indicate that the halogen substitutions enhance its antimicrobial efficacy .

Medicinal Chemistry

Research indicates potential applications in drug development due to its ability to modulate enzyme activity. The presence of bromine and chlorine atoms increases binding affinity to specific targets involved in cancer pathways. Studies suggest that the compound may induce apoptosis in cancer cells while inhibiting microbial growth .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial effects of several derivatives of this compound against MRSA. The results indicated that modifications in the halogen substituents significantly impacted the antibacterial efficacy. The study concluded that compounds with both bromine and chlorine exhibited superior activity compared to those with only one halogen .

Case Study 2: Anticancer Properties

Another investigation evaluated the anticancer potential of this compound using various cancer cell lines. The findings revealed that it could effectively reduce cell viability in a dose-dependent manner, suggesting its potential role as a therapeutic agent in oncology .

Industrial Applications

In industry, this compound is used as an intermediate for synthesizing specialty chemicals and materials. Its unique properties make it suitable for producing compounds with specific functionalities required in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Halogen-Substituted Chalcones

Chalcones (α,β-unsaturated ketones) with halogenated aryl groups share structural motifs with the target compound. Key examples from recent studies include:

Key Findings :

- Cytotoxicity : Chalcones with 3-bromophenyl and 4-isopropylphenyl groups exhibit potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 22.41–42.22 μg/mL). In contrast, analogs with 4-chlorophenyl substitutions show reduced activity (IC₅₀ > 1,000 μg/mL) .

- Structure-Activity Relationship (SAR) : The position of halogens (e.g., 3-Br vs. 4-Cl) and the presence of bulky groups (e.g., isopropyl) significantly enhance cytotoxicity. The α,β-unsaturated ketone system in chalcones is critical for bioactivity, likely through Michael addition mechanisms .

Halogenated Butanone Derivatives

Compounds with a butanone backbone and halogenated aryl groups provide closer structural parallels:

Key Observations :

- Substituent Positioning : The target compound’s 3-bromo and 4-chloro groups may influence electronic and steric properties differently than analogs with 4-chlorobenzoyl or 2-bromo substitutions.

- Functional Group Impact : The butan-2-one backbone in the target compound differs from butan-1-one derivatives (e.g., 2-bromo-4-chloro analog), which may alter metabolic stability or target binding .

Other Halogenated Aryl Ketones

Additional analogs include:

- 4-(4-Methylphenyl)butan-2-one: Lacks halogens but shares the butanone core. Used in fragrance and pharmaceutical intermediates .

Biological Activity

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique molecular structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and interaction with biological systems. This article reviews the biological activity of the compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The compound has the following chemical properties:

- Molecular Formula : C15H14BrClO

- Functional Groups : Ketone, halogenated phenyl rings

- Physical State : Pale-yellow liquid

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The halogen atoms (bromine and chlorine) enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it can reduce bacterial viability significantly:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Viability Reduction (%) |

|---|---|---|

| MRSA | 32 µg/mL | 78 |

| MSSA | 16 µg/mL | 85 |

| VRSA | 64 µg/mL | 70 |

These results suggest that the compound's halogen substitutions play a critical role in enhancing its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving human lung adenocarcinoma (A549) cells, the compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents. The following table summarizes the findings:

| Compound Concentration (µM) | A549 Cell Viability (%) | Comparison Drug | Comparison Viability (%) |

|---|---|---|---|

| 100 | 64 | Cisplatin | 58 |

| 50 | 72 | Doxorubicin | 70 |

The results indicate that at a concentration of 100 µM, the compound reduced A549 cell viability significantly while maintaining lower toxicity towards non-cancerous cells .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of various halogenated derivatives against MRSA. The results indicated that compounds similar to this compound exhibited potent bactericidal activity, achieving complete clearance of MRSA within 24 hours of exposure.

- Cytotoxicity in Cancer Research : In another investigation focused on lung cancer therapies, researchers found that this compound induced apoptosis in A549 cells through a mechanism involving oxidative stress and mitochondrial disruption. This finding supports its potential as a lead compound for developing new anticancer drugs.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Bromine Substituent | Chlorine Substituent | Biological Activity |

|---|---|---|---|

| 3-(3-Bromophenyl)-4-phenylbutan-2-one | Yes | No | Moderate antimicrobial |

| 4-(4-Chlorophenyl)-3-phenylbutan-2-one | No | Yes | Low antimicrobial |

| 3-(3-Bromophenyl)-4-(4-fluorophenyl)butan-2-one | Yes | Yes | Enhanced anticancer activity |

The presence of both bromine and chlorine in the structure of this compound appears to synergistically enhance its biological activities compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one, and how can reaction yields be optimized?

- Methodological Answer : The Claisen-Schmidt condensation method via microwave-assisted aldol condensation is effective for synthesizing halogen-substituted ketones. For example, analogous chalcone derivatives with 3-bromophenyl and 4-chlorophenyl groups achieved yields of 62–87% by adjusting reaction time, solvent (ethanol or methanol), and microwave power (100–300 W). Purification via column chromatography using silica gel and hexane/ethyl acetate mixtures improves purity .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation be validated?

- Methodological Answer : Combine 1H NMR (to confirm alkene protons and aromatic substitution patterns, as shown in Fig 3.1 ), FT-IR (to identify carbonyl stretching at ~1700 cm⁻¹), and mass spectrometry (for molecular ion peaks matching the molecular formula). Cross-validate with computational methods (e.g., density functional theory (DFT) for NMR chemical shift predictions) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Test solubility in DMSO (commonly used for cytotoxicity assays) and aqueous buffers (e.g., PBS at pH 7.4). Monitor stability via HPLC over 24–72 hours under varying temperatures (4°C, 25°C) and light exposure. Precipitate formation or degradation peaks indicate instability .

Advanced Research Questions

Q. How can contradictory cytotoxicity results across cell lines (e.g., MCF-7 vs. Vero) be systematically resolved?

- Methodological Answer : Perform dose-response assays using Presto Blue™ viability staining with triplicate technical replicates. Normalize data to controls and account for metabolic differences (e.g., mitochondrial activity in MCF-7 vs. non-cancerous Vero cells). Use IC50/LC50 values to compare potency and validate with apoptosis markers (e.g., caspase-3 activation) .

Q. What crystallographic strategies refine the 3D structure of this compound, and how are intermolecular interactions analyzed?

- Methodological Answer : Employ SHELXL for small-molecule refinement and SHELXD for phase solution in X-ray crystallography . Use graph set analysis (e.g., Etter’s notation) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings or C(4) chains) and quantify their contributions to crystal packing .

Q. How do halogen substituents (Br, Cl) influence pharmacological activity, and what structure-activity relationship (SAR) models apply?

- Methodological Answer : Compare IC50 values of halogenated vs. non-halogenated analogs (e.g., replacing Br with H reduces cytotoxicity by 10–20× in MCF-7 cells ). Computational docking (e.g., AutoDock Vina) can predict enhanced binding affinity due to halogen bonding with target proteins (e.g., kinase domains) .

Q. What computational workflows predict biological target interactions, and how are binding free energies calculated?

- Methodological Answer : Use molecular docking (e.g., with PubChem 3D conformers ) followed by molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Calculate binding free energies via the MM-PBSA method, focusing on electrostatic and van der Waals contributions from halogen atoms .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

- Methodological Answer : Monitor reactions with TLC and GC-MS to detect intermediates (e.g., aldol adducts). Optimize stoichiometry (e.g., 1:1.2 molar ratio of ketone to aldehyde) and use phase-transfer catalysts (e.g., TBAB) to suppress side reactions. Recrystallization in hexane/acetone mixtures improves purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.